D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride
Overview
Description
D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride: is a metabolite of the antidepressant drug Venlafaxine. Venlafaxine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of major depressive disorder, anxiety, and panic disorder. The compound is a derivative of phenylethylamine and is known to facilitate neurotransmission within the central nervous system by blocking the presynaptic reuptake of neuroamines such as serotonin and norepinephrine .
Mechanism of Action
- Desvenlafaxine primarily targets the central nervous system (CNS) by inhibiting the reuptake of two neurotransmitters: serotonin (5-HT) and norepinephrine (NE) .
- This potentiation of serotonin and norepinephrine activity contributes to the antidepressant effect .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Cellular Effects
As a metabolite of Venlafaxine, it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a metabolite of Venlafaxine, it may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride involves multiple steps, starting from the parent compound Venlafaxine. The primary synthetic route includes the demethylation of Venlafaxine to produce O-desmethylvenlafaxine, followed by further demethylation to yield N-desmethylvenlafaxine. The final step involves the removal of additional methyl groups to form this compound. Industrial production methods typically involve the use of cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, to catalyze these demethylation reactions .
Chemical Reactions Analysis
D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield hydroxylated derivatives, while reduction may produce deoxygenated products .
Scientific Research Applications
D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Venlafaxine metabolites.
Biology: The compound is used in studies investigating the metabolism and pharmacokinetics of Venlafaxine.
Medicine: Research involving this compound helps in understanding the pharmacological effects and therapeutic potential of Venlafaxine and its metabolites.
Industry: It is used in the development and quality control of pharmaceutical products containing Venlafaxine.
Comparison with Similar Compounds
D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride is similar to other metabolites of Venlafaxine, such as:
O-desmethylvenlafaxine:
N-desmethylvenlafaxine: A lesser metabolite produced by the action of CYP3A4.
Venlafaxine: The parent compound, a selective serotonin and norepinephrine reuptake inhibitor.
The uniqueness of this compound lies in its specific metabolic pathway and its role in the overall pharmacokinetics and pharmacodynamics of Venlafaxine .
Properties
IUPAC Name |
4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c15-10-13(11-4-6-12(16)7-5-11)14(17)8-2-1-3-9-14;/h4-7,13,16-17H,1-3,8-10,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNMZHKSKAPHPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(CN)C2=CC=C(C=C2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661918 | |
Record name | 4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135308-76-8 | |
Record name | Phenol, 4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135308-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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